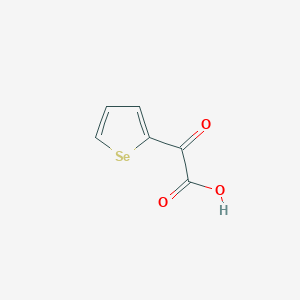![molecular formula C7H6ClN3O2S B13109169 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring imparts unique chemical properties to this compound. It is widely used in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under the action of a catalyst and alkali to generate ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes a ring-closing reaction with formamidine acetate under alkaline conditions, followed by hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. The final step involves chlorination using a chlorinating reagent to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing by-products and waste. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is involved in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorinating Agents: For the chlorination step.
Catalysts and Alkali: For the α-alkylation and ring-closing reactions.
Solvents: Such as ethanol and tetrahydrofuran (THF) for dissolving reactants and intermediates.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Biological Research: The compound is used in studies involving cell signaling pathways and gene expression.
Pharmaceutical Industry: It is a key intermediate in the synthesis of various drugs, including ruxolitinib, tofacitinib, and baricitinib.
Materials Science: Its electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
作用機序
The mechanism of action of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It targets specific kinase enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting these enzymes, the compound can modulate gene expression and cellular functions, making it effective in treating cancer and inflammatory diseases .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methylsulfonyl group but shares the core structure.
2-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a bromine atom instead of chlorine.
2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a fluorine atom.
Uniqueness
The presence of both the chlorine atom and the methylsulfonyl group in 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity as a kinase inhibitor. This makes it a valuable compound in drug discovery and development .
特性
分子式 |
C7H6ClN3O2S |
|---|---|
分子量 |
231.66 g/mol |
IUPAC名 |
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
InChIキー |
PWNCOCRKZBARAV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC2=C(C=CN2)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


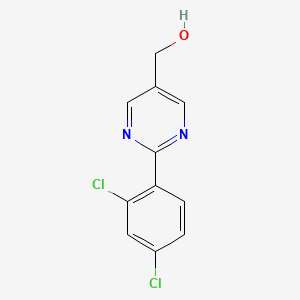

![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
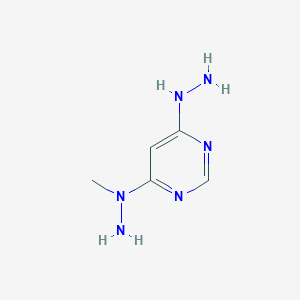
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)



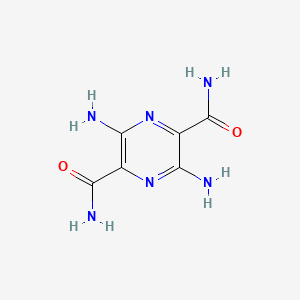
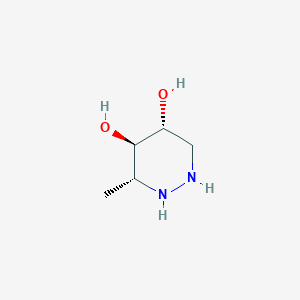
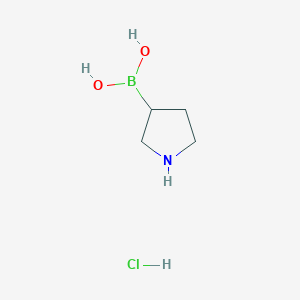
![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

